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Compound of Interest

Compound Name: 1-Bromo-4-pentylbenzene

Cat. No.: B053511

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
aromatic compound 1-Bromo-4-pentylbenzene. This document is intended to serve as a
valuable resource for researchers and professionals involved in organic synthesis, materials
science, and drug development by presenting key spectroscopic information in a structured
and accessible format. The guide includes predicted Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring
such spectra, and logical workflow diagrams to guide spectroscopic analysis.

Chemical Structure and Properties

1-Bromo-4-pentylbenzene is an organic compound with the chemical formula C11H1sBr.[1] It
consists of a benzene ring substituted with a bromine atom and a pentyl group at the para
position. This structure makes it a useful intermediate in various chemical syntheses.

Chemical Structure:
Caption: 2D Structure of 1-Bromo-4-pentylbenzene.

Spectroscopic Data

While experimental spectra for 1-Bromo-4-pentylbenzene are available in databases such as
SpectraBase, this guide presents predicted spectroscopic data to provide a baseline for
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analysis.[2][3] This data has been generated using computational chemistry methods.

'H NMR Spectroscopy (Predicted)

The predicted *H NMR spectrum of 1-Bromo-4-pentylbenzene provides information on the
chemical environment of the hydrogen atoms in the molecule.

Chemical Shift

Multiplicity Integration Assignment
(ppm)
~7.39 Doublet 2H Ar-H (ortho to Br)
~7.00 Doublet 2H Ar-H (ortho to pentyl)
~2.55 Triplet 2H Ar-CHz-
~1.59 Multiplet 2H -CH2-
~1.32 Multiplet 4H -CH2-CHa-
~0.89 Triplet 3H -CHs

3C NMR Spectroscopy (Predicted)

The predicted 3C NMR spectrum reveals the different carbon environments within 1-Bromo-4-
pentylbenzene.
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Chemical Shift (ppm)

Assignment

~141.8 Ar-C (para to Br)
~131.5 Ar-C (ortho to Br)
~130.3 Ar-C (ortho to pentyl)
~119.9 Ar-C (ipso to Br)
~35.3 Ar-CHa-

~31.5 -CHa-

~31.0 -CHa-

~22.5 -CH2-

~14.0 -CHs

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum indicates the presence of key functional groups in 1-Bromo-4-

pentylbenzene.

Wavenumber ) ) . .
Intensity Vibration Functional Group

(cm™)

~3080-3020 Medium C-H Stretch Aromatic

~2955-2850 Strong C-H Stretch Aliphatic (Pentyl)

~1590 Medium C=C Stretch Aromatic Ring

~1485 Strong C=C Stretch Aromatic Ring

~1070 Strong C-Br Stretch Aryl Halide
p-Disubstituted

~820 Strong C-H Bend

Benzene

Mass Spectrometry (Predicted)
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The predicted mass spectrum of 1-Bromo-4-pentylbenzene shows the molecular ion peak
and expected fragmentation patterns. Due to the presence of bromine, a characteristic M+2
isotope peak of nearly equal intensity to the molecular ion peak is expected.

m/z Relative Intensity (%) Assighment

228 ~98 [M+2]*+ (with 8Br)

226 100 [M]* (with 7°Br)
171/169 High [M - CaHo]*

147 Moderate [Ci1H1s]*

91 High [C7H7]* (Tropylium ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

e Dissolve 5-10 mg of 1-Bromo-4-pentylbenzene in approximately 0.6-0.7 mL of a deuterated
solvent (e.g., CDCIs).

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing
the chemical shifts to O ppm.

o Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

e Insert the NMR tube into the spectrometer.

o Lock the spectrometer on the deuterium signal of the solvent.

» Shim the magnetic field to achieve homogeneity.
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e Acquire the *H NMR spectrum, followed by the 13C NMR spectrum. Standard pulse programs
are used for both one-dimensional experiments.

Sample Preparation Data Acquisition

Dissolve in CDCI3 ——# Add TMS ——® Transfer to NMR tube —® Insertinto Spectrometer ——#  Lock ——®» Shim ——® Acquire Spectra

Click to download full resolution via product page

Caption: NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

e As 1-Bromo-4-pentylbenzene is a liquid at room temperature, a neat spectrum can be
obtained.

e Place a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a
thin film.

Data Acquisition:
o Place the salt plates in the sample holder of the FTIR spectrometer.
o Acquire the background spectrum (of the clean salt plates).

e Acquire the sample spectrum. The instrument's software will automatically subtract the
background.

Mass Spectrometry (MS)

Sample Introduction and lonization:

o The sample is typically introduced into the mass spectrometer via Gas Chromatography
(GC-MS) for separation and purification before analysis.
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 In the ion source, the molecules are bombarded with a beam of high-energy electrons
(typically 70 eV) in a technique known as Electron lonization (EI). This causes the molecules
to lose an electron and form a molecular ion (M*) and fragment ions.

Mass Analysis and Detection:
e The ions are accelerated into a mass analyzer (e.g., a quadrupole).
e The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

» A detector records the abundance of each ion at a specific m/z, generating the mass

spectrum.
Sample Introduction & Ionization Mass Analysis & Detection
GC-MS Introduction ——® Electron lonization lon Acceleration ——® Mass Analysis (Quadrupole) ——# Detection

Click to download full resolution via product page

Caption: Mass Spectrometry Experimental Workflow.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics
of 1-Bromo-4-pentylbenzene. The tabulated predicted data serves as a useful reference for
compound identification and quality control. The detailed experimental protocols offer practical
guidance for researchers to obtain their own high-quality spectroscopic data. The logical
workflow diagrams provide a clear visual representation of the steps involved in spectroscopic
analysis. This comprehensive resource is designed to support the work of professionals in the
fields of chemical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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